(2E,4E)-2-(2,2-dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile (2E,4E)-2-(2,2-dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile
Brand Name: Vulcanchem
CAS No.: 1001755-18-5
VCID: VC6867565
InChI: InChI=1S/C16H17NO/c1-16(2,3)15(18)14(12-17)11-7-10-13-8-5-4-6-9-13/h4-11H,1-3H3/b10-7+,14-11+
SMILES: CC(C)(C)C(=O)C(=CC=CC1=CC=CC=C1)C#N
Molecular Formula: C16H17NO
Molecular Weight: 239.318

(2E,4E)-2-(2,2-dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile

CAS No.: 1001755-18-5

Cat. No.: VC6867565

Molecular Formula: C16H17NO

Molecular Weight: 239.318

* For research use only. Not for human or veterinary use.

(2E,4E)-2-(2,2-dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile - 1001755-18-5

Specification

CAS No. 1001755-18-5
Molecular Formula C16H17NO
Molecular Weight 239.318
IUPAC Name (2E,4E)-2-(2,2-dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile
Standard InChI InChI=1S/C16H17NO/c1-16(2,3)15(18)14(12-17)11-7-10-13-8-5-4-6-9-13/h4-11H,1-3H3/b10-7+,14-11+
Standard InChI Key UULHKJBIYMWYJB-APBFJCRLSA-N
SMILES CC(C)(C)C(=O)C(=CC=CC1=CC=CC=C1)C#N

Introduction

Chemical Structure and Stereochemical Features

The molecular formula of (2E,4E)-2-(2,2-dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile is C₁₆H₁₇NO, with a molecular weight of 239.318 g/mol. The (2E,4E) designation specifies the trans configuration of the double bonds at positions 2 and 4, which imposes rigidity on the conjugated diene backbone. The phenyl group at position 5 and the 2,2-dimethylpropanoyl (pivaloyl) group at position 2 contribute to the compound’s steric bulk and electronic profile.

Structural Elucidation

  • IUPAC Name: (2E,4E)-2-(2,2-Dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile

  • SMILES: CC(C)(C)C(=O)C(=CC=CC1=CC=CC=C1)C#N

  • InChIKey: UULHKJBIYMWYJB-APBFJCRLSA-N

The conjugated diene system (C2–C3 and C4–C5) facilitates electron delocalization, while the nitrile group (-C≡N) introduces polarity and potential sites for nucleophilic attack. The pivaloyl group’s tert-butyl moiety enhances steric hindrance, likely influencing reaction kinetics in synthetic pathways.

Physicochemical Properties

Limited experimental data are available, but computational and analog-derived properties include:

PropertyValue/DescriptionSource
Molecular Weight239.318 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityInsoluble in polar solvents*
LogP (Partition Coeff.)Estimated 3.2–3.8 (lipophilic)

*Solubility inferred from structural analogs with nitrile and aryl groups.

SupplierPurityAvailability
Hangzhou MolCore BioPharmatech>95%1–5 g
ChemBK (Listed under synonyms)Not specifiedCustom synthesis

Research Gaps and Future Directions

Current literature lacks experimental studies on this specific compound. Priority research areas include:

  • Synthetic Optimization: Developing stereocontrolled routes with higher yields.

  • Catalytic Applications: Testing its utility in asymmetric catalysis or as a ligand.

  • Biological Screening: Assessing antimicrobial or anticancer activity in vitro.

  • Stability Studies: Evaluating degradation pathways under varying pH and temperature.

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